Deoxy Fesoterodine

Übersicht

Beschreibung

Deoxy Fesoterodine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deoxy Fesoterodine typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Amino Alcohol: This involves the reaction of a suitable phenylpropyl derivative with di(propan-2-yl)amine under controlled conditions to form the amino alcohol intermediate.

Esterification: The amino alcohol is then esterified with 2-methylpropanoic acid using a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Deoxy Fesoterodine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Deoxy fesoterodine functions as an antimuscarinic agent, blocking muscarinic acetylcholine receptors in the bladder. This action reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB, such as urgency and frequency of urination. Unlike its predecessor, tolterodine, which is metabolized via cytochrome P450 enzymes, this compound is converted through nonspecific esterases, leading to more consistent pharmacokinetics across different patient genotypes .

Overactive Bladder Treatment

This compound has been extensively studied for its efficacy in treating OAB in various populations, including the elderly and pediatric patients.

Elderly Adults:

A randomized controlled trial involving 794 participants aged 65 and older demonstrated that this compound significantly reduced urgency episodes and improved overall bladder function compared to placebo. The study reported a greater improvement in diary variables and patient-reported outcomes at 12 weeks, with common side effects being dry mouth (34%) and constipation (9%) .

Pediatric Population:

In a crossover trial comparing this compound to oxybutynin in children aged 5-14 years with OAB, both medications were found to be safe and effective. The study showed no significant difference in efficacy between the two drugs, with improvements noted in bladder capacity over time .

Flexible Dosing Regimens

This compound allows for flexible dosing (4 mg to 8 mg), which can be adjusted based on patient response. This flexibility is particularly beneficial for managing varying severity levels of OAB symptoms across different age groups .

Data Tables

Case Study 1: Efficacy in Elderly Patients

In a clinical trial involving elderly patients with OAB, participants treated with this compound reported a statistically significant decrease in urgency episodes compared to those receiving placebo. The results indicated that this compound not only improves urinary symptoms but also enhances quality of life.

Case Study 2: Long-term Use in Children

A longitudinal study followed children treated with this compound for over a year. Results indicated sustained improvements in bladder capacity and symptom management without significant adverse effects, suggesting its viability for long-term use in pediatric patients.

Wirkmechanismus

The mechanism of action of Deoxy Fesoterodine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Formoterol Related Compound D: Shares structural similarities but differs in specific functional groups and overall molecular structure.

Methyl 2-Amino-2-methylpropanoate Hydrochloride: Similar in terms of the presence of amino and ester groups but differs in the overall framework.

Uniqueness

Deoxy Fesoterodine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Deoxy fesoterodine, a metabolite of fesoterodine fumarate, is a compound primarily studied for its biological activity as an antimuscarinic agent used in the treatment of overactive bladder (OAB). This article explores its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Overview of Fesoterodine and Its Metabolite

Fesoterodine is a pro-drug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) , by nonspecific esterases. This transformation allows for a more predictable pharmacokinetic profile compared to its predecessor, tolterodine. The active metabolite exhibits competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which are implicated in bladder control and function .

The primary mechanism by which this compound exerts its effects involves:

- Competitive Inhibition : It selectively binds to mAChRs, inhibiting acetylcholine from exerting its action on bladder smooth muscle, thus reducing detrusor muscle contractions.

- Pharmacokinetics : After oral administration, the compound is extensively hydrolyzed to 5-HMT. The pharmacokinetic parameters indicate that the maximum plasma concentration (Cmax) of 5-HMT can vary significantly based on individual metabolic rates influenced by genetic factors such as CYP2D6 polymorphisms .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of fesoterodine in managing OAB symptoms. Key findings include:

- Reduction in Urgency and Incontinence : In clinical studies, patients treated with fesoterodine experienced significant reductions in urgency urinary incontinence episodes and overall symptom severity compared to placebo groups. For instance, one study reported that 58.9% of fesoterodine-treated patients achieved a 70% reduction in urgency compared to 44.1% in the placebo group (P=0.001) .

- Quality of Life Improvements : Fesoterodine treatment led to statistically significant improvements in patient-reported outcomes such as the Patient Perception of Bladder Condition (PPBC) and Urgency Perception Scale (UPS) scores .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Effects : Common adverse effects include dry mouth (34%) and constipation (9%), which were significantly higher than those observed with placebo .

- Discontinuation Rates : Discontinuation due to adverse events was comparable between fesoterodine and placebo groups, indicating a manageable safety profile for patients .

Table 1: Summary of Clinical Trials on Fesoterodine

| Study | Population | Dose | Primary Outcome | Result |

|---|---|---|---|---|

| Chapple et al., 2010 | OAB Patients | 4 mg/8 mg | Reduction in urgency episodes | 58.9% vs. 44.1% (P=0.001) |

| Dmochowski et al., 2013 | Elderly OAB Patients | Flexible dosing | PPBC improvement | Statistically significant vs. placebo |

| A0221047 Study | Pediatric NDO Patients | 4 mg/8 mg | Safety and efficacy | Positive outcomes noted |

Case Studies

In a case study involving elderly patients with OAB, flexible dosing of fesoterodine resulted in significant improvements in urgency episodes and overall bladder function. The results indicated that patients who escalated their dose reported better symptom control compared to those on fixed doses .

Eigenschaften

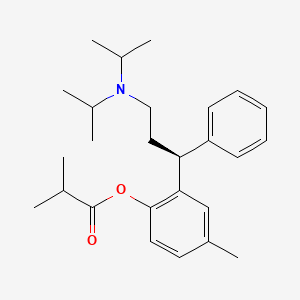

IUPAC Name |

[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMIYJWXUUAURU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747489 | |

| Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895137-81-2 | |

| Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.